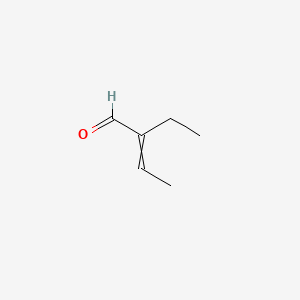

2-Ethyl-2-butenal

Description

Properties

IUPAC Name |

2-ethylbut-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGZCSXWIRBTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885095 | |

| Record name | 2-Ethyl-2-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-25-7 | |

| Record name | 2-Ethyl-2-butenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-butenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties, Structure, and Biological Interactions of 2-Ethyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Ethyl-2-butenal. It is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O. This document details the physicochemical and spectroscopic properties of the compound, presents a detailed experimental protocol for its synthesis via aldol (B89426) condensation, and outlines methods for its purification and characterization using modern analytical techniques. Furthermore, this guide explores the biological activity of α,β-unsaturated aldehydes, focusing on their interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This interaction is visualized to provide a clear understanding of the molecular mechanism.

Chemical Properties and Structure

This compound, also known as 2-ethylcrotonaldehyde, is a flammable, colorless liquid. The structure of this compound consists of a four-carbon butenal backbone with an ethyl group substituted at the second carbon position. The presence of a conjugated system, formed by the carbon-carbon double bond and the carbonyl group, is a key feature of its chemical reactivity.

Identifiers and General Properties

| Property | Value |

| IUPAC Name | (2E)-2-ethylbut-2-enal[1] |

| Synonyms | 2-Ethylcrotonaldehyde, 2-Ethyl-trans-2-butenal, (E)-2-ethylbut-2-enal |

| CAS Number | 19780-25-7, 63883-69-2 ((E)-isomer)[1][2] |

| Molecular Formula | C₆H₁₀O[1][3] |

| Molecular Weight | 98.14 g/mol [1] |

| Appearance | Colorless liquid |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 136.5 °C at 760 mmHg | [4] |

| Density | 0.829 g/cm³ | [4][5] |

| Flash Point | 28.3 °C | [4][5] |

| Vapor Pressure | 7.34 mmHg at 25 °C | [5][6] |

| Water Solubility | 4710 mg/L at 25 °C (estimated) | [6][7] |

| LogP (o/w) | 1.597 (estimated) | [6] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data available from suppliers such as Sigma-Aldrich.[5] |

| ¹³C NMR | Data available from suppliers such as Sigma-Aldrich.[5] |

| Mass Spectrometry (MS) | GC-MS data available in the NIST Mass Spectrometry Data Center.[5] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available from suppliers such as Sigma-Aldrich.[5] |

Experimental Protocols

Synthesis of this compound via Aldol Condensation

This protocol describes the synthesis of this compound through a crossed aldol condensation reaction between propanal and butanal.[8][9][10]

Materials:

-

Propanal

-

Butanal

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Distillation apparatus (for fractional distillation under reduced pressure)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.1 equivalents) in ethanol. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Aldehydes: Prepare a mixture of propanal (1.2 equivalents) and butanal (1.0 equivalent). Add this mixture dropwise to the cooled ethanolic NaOH solution over a period of 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by adding dilute hydrochloric acid until the solution is neutral. Transfer the mixture to a separatory funnel and add diethyl ether.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude this compound is purified by fractional distillation under reduced pressure to avoid polymerization at high temperatures.[11][12][13][14]

Procedure:

-

Set up a fractional distillation apparatus with a vacuum pump.

-

Transfer the crude product to the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

Analytical Characterization

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized this compound and to identify any byproducts.[15][16][17][18][19]

Illustrative Protocol:

-

Injection: Inject a diluted solution of the purified product in a suitable solvent (e.g., dichloromethane) into the GC.

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometry: Acquire mass spectra in the electron ionization (EI) mode.

-

Analysis: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.[20][21][22][23]

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Biological Activity: Interaction with the Keap1-Nrf2 Signaling Pathway

α,β-Unsaturated aldehydes, including this compound, are electrophilic molecules that can react with nucleophilic residues in proteins.[24][25] A key molecular target of these compounds is the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[26]

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[27][28] The electrophilic carbon of the α,β-unsaturated aldehyde can react with specific cysteine residues on Keap1.[24] This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[25] As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[27][28] This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[29][30][31][32]

Visualization of the Keap1-Nrf2 Signaling Pathway Activation

References

- 1. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-trans-2-butenal [webbook.nist.gov]

- 3. 2-Butenal, 2-ethyl- [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS#:19780-25-7 | Chemsrc [chemsrc.com]

- 6. This compound, 19780-25-7 [thegoodscentscompany.com]

- 7. (E)-2-ethyl-2-butenal, 63883-69-2 [thegoodscentscompany.com]

- 8. brainly.com [brainly.com]

- 9. youtube.com [youtube.com]

- 10. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 11. Purification [chem.rochester.edu]

- 12. Purification [chem.rochester.edu]

- 13. US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation - Google Patents [patents.google.com]

- 14. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]

- 15. benchchem.com [benchchem.com]

- 16. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 17. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. commons.und.edu [commons.und.edu]

- 20. NMR sample preparation.........need help!? [chemistry.science.narkive.com]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. publish.uwo.ca [publish.uwo.ca]

- 23. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 29. Nrf2 target genes: Significance and symbolism [wisdomlib.org]

- 30. NRF2, a Transcription Factor for Stress Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. biorxiv.org [biorxiv.org]

Synthesis of 2-Ethyl-2-hexenal via Aldol Condensation: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-ethyl-2-hexenal (B1232207) through the aldol (B89426) condensation of n-butyraldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the reaction mechanism, experimental protocols, and quantitative data associated with various catalytic systems.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. The self-condensation of n-butyraldehyde (butanal) is an industrially significant process that yields 2-ethyl-2-hexenal, a valuable intermediate in the production of 2-ethylhexanol, which is widely used in the manufacturing of plasticizers and other industrial products.[1][2] While the user's query specified 2-ethyl-2-butenal, the self-condensation of butanal exclusively produces 2-ethyl-2-hexenal. The synthesis of this compound would necessitate a crossed aldol condensation between propanal and butanal.[3] This guide will focus on the well-documented and industrially relevant self-condensation of n-butyraldehyde.

The reaction proceeds via a base-catalyzed mechanism involving the formation of an enolate from one molecule of n-butyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of n-butyraldehyde. The resulting aldol addition product, 2-ethyl-3-hydroxyhexanal, readily undergoes dehydration to form the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[4]

Reaction Mechanism and Experimental Workflow

The aldol condensation of n-butyraldehyde is a two-step process: an initial aldol addition followed by dehydration. The overall transformation is depicted in the following diagrams.

A general workflow for the laboratory synthesis of 2-ethyl-2-hexenal is outlined below. This process includes the reaction setup, workup, and purification stages.

Quantitative Data

The efficiency of the aldol condensation of n-butyraldehyde is highly dependent on the catalyst and reaction conditions employed. Below is a summary of quantitative data from various studies.

| Catalyst | Temperature (°C) | Reaction Time (h) | n-Butyraldehyde Conversion (%) | 2-Ethyl-2-hexenal Yield (%) | 2-Ethyl-2-hexenal Selectivity (%) | Reference |

| Diisopropylammonium acetate | 70 | 3 | - | - | - | [5] |

| KF-γ-Al2O3 | 120 | 6 | 99.0 | 98.1 | 99.1 | [6] |

| Ce-modified γ-Al2O3 | - | - | 93.8 | 88.6 | - | [7] |

| MgO/Al2O3 solid base | 160 | - | - | >96 | - | [8] |

| Chitosan | - | - | 96.0 | 86.0 | 89.6 | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-ethyl-2-hexenal using different catalytic systems.

Protocol 1: Synthesis using Diisopropylammonium Acetate Catalyst[5]

-

Catalyst Preparation: In a 20-mL scintillation vial equipped with a magnetic stir bar, add water (0.9 mL) followed by diisopropylamine (B44863) (3.37 g). Add acetic acid (1 g) dropwise with stirring. Allow the solution to cool to room temperature.

-

Reaction Setup: To the catalyst solution, add n-butyraldehyde (6 g) dropwise with stirring.

-

Reaction Execution: Seal the vial and heat the mixture to 85 °C. Stir for 6 hours.

-

Workup and Purification: After cooling to room temperature, the product can be isolated. For purification, the reaction mixture can be washed with dilute acetic acid.[5] Further purification can be achieved by fractional distillation.

Protocol 2: Synthesis using a Solid Base Catalyst (MgO-Al2O3)[8]

-

Catalyst Preparation: Prepare a fixed-bed reactor packed with 10g of MgO/Al2O3 (Mg/Al molar ratio of 1.25) solid base catalyst.

-

Reaction Setup: Pass nitrogen gas through the reactor to create an inert atmosphere. Set the reaction temperature to 120 °C. Add 2-ethylhexanol as a solvent to completely wet the catalyst.

-

Reaction Execution: Introduce n-butyraldehyde at an inlet amount of 10 g/h. The mass ratio of 2-ethylhexanol to n-butyraldehyde should be 3. Maintain a reaction pressure of 0.2 MPa.

-

Workup and Purification: The reaction product is distilled at 110 °C under 0.12 MPa to separate the 2-ethyl-2-hexenal from unreacted starting material and solvent.

Conclusion

The synthesis of 2-ethyl-2-hexenal via the aldol condensation of n-butyraldehyde is a robust and versatile reaction. The choice of catalyst and reaction conditions significantly influences the conversion, yield, and selectivity of the desired product. This guide provides researchers with the necessary information to understand the reaction mechanism, select appropriate experimental conditions, and execute the synthesis in a laboratory setting. The provided protocols offer a starting point for the development of optimized procedures tailored to specific research needs. Further investigation into novel catalytic systems, particularly solid-state catalysts, continues to be an active area of research aimed at improving the sustainability and efficiency of this important industrial process.[7][9]

References

- 1. 2-Ethyl-2-hexenal (CAS 645-62-5)|High-Purity Research Chemical [benchchem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. products from propanal and butanal. In each case, indicate which aldehyde.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2020101902A1 - Self-condensation of aldehydes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. n-Butyraldehyde self-condensation catalyzed by Ce-modified γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. CN103864587A - Method for synthesizing 2-ethyl-2-hexenal - Google Patents [patents.google.com]

- 9. Self-Condensation of n-Butyraldehyde over Solid Base Catalysts | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (E)-2-Ethyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-2-ethyl-2-butenal, a reactive α,β-unsaturated aldehyde. The document details its chemical identity, physicochemical properties, synthesis, and potential biological significance, with a focus on information relevant to research and development.

Chemical Identity and Properties

(E)-2-Ethyl-2-butenal, also known as 2-ethylcrotonaldehyde, is an organic compound with the molecular formula C₆H₁₀O.[1] It is characterized by an aldehyde functional group conjugated with a carbon-carbon double bond, a structural motif that confers significant chemical reactivity.

Table 1: Chemical Identifiers for (E)-2-Ethyl-2-butenal

| Identifier | Value |

| IUPAC Name | (E)-2-ethylbut-2-enal |

| CAS Number | 19780-25-7, 63883-69-2 ((E)-isomer)[2] |

| Molecular Formula | C₆H₁₀O[1] |

| Molecular Weight | 98.14 g/mol [2] |

| Synonyms | 2-Ethylcrotonaldehyde, trans-2-Ethylcrotonal, 2-Ethyl-trans-2-butenal[1][3] |

Table 2: Physicochemical Properties of (E)-2-Ethyl-2-butenal

| Property | Value |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | 136.55 °C (estimated)[4] |

| Flash Point | 28.30 °C (estimated)[4] |

| Water Solubility | 4710 mg/L at 25 °C (estimated)[4] |

| logP (o/w) | 1.597 (estimated)[4] |

Synthesis of (E)-2-Ethyl-2-butenal

The primary method for the synthesis of (E)-2-ethyl-2-butenal is the aldol (B89426) condensation of acetaldehyde (B116499) and n-butyraldehyde.[5] This reaction involves the formation of a new carbon-carbon bond and can be catalyzed by either acid or base. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of (E)-2-Ethyl-2-butenal via aldol condensation.

Experimental Protocol: Aldol Condensation of Acetaldehyde and n-Butyraldehyde

The following is a representative experimental protocol for the synthesis of 2-alkylalk-2-enals, adapted for the preparation of (E)-2-ethyl-2-butenal.[6]

Materials:

-

n-Butyraldehyde

-

Acetaldehyde

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of n-butyraldehyde in ethanol in a round-bottom flask, slowly add the sodium hydroxide solution via a dropping funnel at a controlled temperature (e.g., 0-5 °C).

-

After the addition of the base, slowly add acetaldehyde to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume).

-

Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain (E)-2-ethyl-2-butenal.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathway interactions of (E)-2-ethyl-2-butenal are limited. However, as an α,β-unsaturated aldehyde, its reactivity is expected to be similar to other compounds in this class, such as crotonaldehyde (B89634). These compounds are known to be highly reactive electrophiles that can readily form covalent adducts with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (B108866). This reactivity is the basis for their biological effects, which often include cytotoxicity and irritant properties.

The general mechanism of action for α,β-unsaturated aldehydes involves their ability to induce cellular stress through the depletion of intracellular glutathione and the modification of critical proteins. This can lead to the activation of various stress-response signaling pathways.

Caption: Putative signaling pathway for α,β-unsaturated aldehyde-induced cellular stress.

Safety and Toxicology

(E)-2-Ethyl-2-butenal is classified as a flammable liquid and is toxic in contact with skin. It is also known to cause skin and serious eye irritation.[2] As with other α,β-unsaturated aldehydes, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Studies on the closely related compound crotonaldehyde (2-butenal) have shown it to be a potent irritant to the eyes, skin, and respiratory tract.[7] Chronic exposure to aldehydes can lead to pathological changes in the upper respiratory tract.[8] Some aldehydes have also been shown to be genotoxic.[8] Given the structural similarity, it is prudent to assume that (E)-2-ethyl-2-butenal may exhibit similar toxicological properties.

Table 3: Toxicity Data for 2-ethyl-2-butenal

| Exposure Route | Species | Dose | Effect |

| Oral | Rat | LD50: 2600 uL/kg | - |

| Dermal | Rabbit | LD50: 500 uL/kg | - |

Data from Toxicology and Applied Pharmacology. Vol. 28, Pg. 313, 1974, as cited in The Good Scents Company.[4]

Conclusion

(E)-2-Ethyl-2-butenal is a reactive α,β-unsaturated aldehyde with potential applications in chemical synthesis. Its biological activity is likely driven by its electrophilic nature, leading to interactions with cellular nucleophiles and the induction of cellular stress. While specific data on its biological effects and signaling pathway interactions are scarce, information from related compounds suggests that it should be handled with care due to its potential toxicity and irritant properties. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

References

- 1. 2-Butenal, 2-ethyl- [webbook.nist.gov]

- 2. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ETHYL-BUT-2-ENAL | 63883-69-2 [chemicalbook.com]

- 4. This compound, 19780-25-7 [thegoodscentscompany.com]

- 5. youtube.com [youtube.com]

- 6. imreblank.ch [imreblank.ch]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Ethyl-2-butenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated aldehyde, 2-Ethyl-2-butenal (C₆H₁₀O). The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, intended to aid in the identification, characterization, and analysis of this compound.

Core Spectroscopic Data

The following sections detail the available spectroscopic data for this compound. The data is compiled from various public databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While publicly available, detailed peak assignments with coupling constants for this compound are limited, the expected chemical shifts can be predicted based on the structure and data for similar compounds. The spectra for this compound are available through sources such as Sigma-Aldrich.[1]

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.4 | s | 1H | Aldehyde (-CHO) |

| ~6.5 | q | 1H | Vinylic (=CH-) |

| ~2.4 | q | 2H | Methylene (-CH₂-) |

| ~1.9 | d | 3H | Methyl (-CH₃) |

| ~1.1 | t | 3H | Methyl (-CH₃) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (Aldehyde) |

| ~150 | =C- (Ethyl substituted) |

| ~140 | =CH- |

| ~22 | -CH₂- |

| ~14 | -CH₃ (Vinylic) |

| ~12 | -CH₃ (Ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aldehyde and alkene functional groups. A vapor phase IR spectrum is available from sources like Sigma-Aldrich.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | =C-H Stretch (Vinylic) |

| ~2970, ~2870 | C-H Stretch (Alkyl) |

| ~2720 | C-H Stretch (Aldehyde) |

| ~1685 | C=O Stretch (α,β-unsaturated aldehyde) |

| ~1640 | C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum for 2-Ethyl-trans-2-butenal is available from the NIST WebBook.[2][3]

Key Fragments from Mass Spectrum

| m/z | Relative Intensity | Probable Fragment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | High | [M - CHO]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound. Specific parameters may vary based on the instrumentation and experimental goals.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the spectrum to a series of singlets for each unique carbon atom.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be acquired by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is first recorded, followed by the sample spectrum, and the data is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) would be injected into the GC. The compound is then ionized in the mass spectrometer, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on the Physical Properties of 2-Ethyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-2-butenal, specifically its boiling point and density. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Quantitative Data Summary

The physical properties of this compound have been determined and reported across multiple sources. The following table summarizes the available quantitative data for its boiling point and density, providing a clear and concise reference.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 136.55 °C | at 760.00 mm Hg (estimated) | [1] |

| 59 °C | at 55 mmHg | [2][3] | |

| 136.5 °C | at 760 mmHg | [4][5] | |

| 406.2 K (133.05 °C) | Not specified | [6] | |

| Density | 0.829 g/cm³ | Not specified | [4][5] |

| 0.86 g/cm³ | Not specified | [3] |

Methodologies for Determination of Physical Properties

While specific, detailed experimental protocols for the determination of the boiling point and density of this compound are not extensively available in the cited literature, the general principles for characterizing organic compounds are well-established.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For organic compounds like aldehydes, this is a key indicator of purity and is influenced by factors such as molecular weight and intermolecular forces.[2][4] The boiling points reported at 760 mmHg represent the normal boiling point. The significant variation in the reported boiling point at 55 mmHg (59 °C) versus 760 mmHg (approx. 136 °C) highlights the strong dependence of boiling point on pressure.

A standard laboratory method for determining the boiling point involves distillation. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For precise measurements, especially for compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed, where the external pressure is reduced.

Density Determination:

Density is the mass per unit volume of a substance. For a liquid organic compound, this is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, as density is temperature-dependent.

While the provided search results did not contain detailed experimental protocols for this compound, standardized methods from organizations like ASTM are often employed for determining the physical properties of aldehydes and other organic compounds.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and validation of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for the determination of physical properties.

References

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-2-butenal: Synthesis, Characteristics, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-ethyl-2-butenal, specifically the (E) and (Z) isomers. This compound is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O. The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers with potentially different physicochemical properties and biological activities. This document details their synthesis, spectroscopic characterization, and potential biological significance, with a focus on their reactivity as Michael acceptors. Experimental protocols for synthesis, separation, and analysis are also provided to support further research and development in fields ranging from synthetic chemistry to toxicology and drug discovery.

Introduction to the Stereoisomers of this compound

This compound, an aliphatic α,β-unsaturated aldehyde, exists as two geometric isomers: (E)-2-ethyl-2-butenal and (Z)-2-ethyl-2-butenal. The Cahn-Ingold-Prelog priority rules are used to assign the (E) and (Z) designation based on the arrangement of substituents around the C2=C3 double bond. In (E)-2-ethyl-2-butenal, the higher priority groups on each carbon of the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side. This structural difference, while subtle, can lead to significant variations in physical properties, spectral characteristics, and biological interactions.

Synthesis and Separation of Stereoisomers

The primary synthetic route to this compound is through a crossed aldol (B89426) condensation reaction between propanal and butanal.[1][2][3] In this reaction, one aldehyde forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the second aldehyde. Dehydration of the resulting β-hydroxy aldehyde yields the α,β-unsaturated product. The reaction typically produces a mixture of (E) and (Z) isomers, with the (E) isomer often being the thermodynamically more stable and, therefore, the major product.

Experimental Protocol: Synthesis via Aldol Condensation

Materials:

-

Propanal

-

Butanal

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium hydroxide in ethanol is prepared.

-

A mixture of propanal and butanal is added dropwise to the cooled ethanolic NaOH solution with stirring.

-

The reaction is allowed to proceed at a controlled temperature.

-

The reaction mixture is then neutralized with a dilute acid.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield a mixture of (E)- and (Z)-2-ethyl-2-butenal.

Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) isomers of this compound can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a suitable stationary phase, such as a cholesterol-based column, can provide shape-based selectivity for geometric isomers.[4] Gas chromatography (GC) with a polar capillary column may also be effective, although complete resolution can be challenging.[5]

Physicochemical and Spectroscopic Characteristics

The physical and spectroscopic properties of the (E) and (Z) isomers are expected to differ due to their distinct spatial arrangements. While experimental data for the (Z)-isomer is scarce, predictions can be made based on established principles of stereochemistry.

Physicochemical Properties

| Property | (E)-2-Ethyl-2-butenal | (Z)-2-Ethyl-2-butenal (Predicted) |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [6] | 98.14 g/mol |

| CAS Number | 63883-69-2[6] | Not available |

| Boiling Point | 136.55 °C (estimated)[7] | Likely slightly lower than (E)-isomer |

| Density | Not available | Likely slightly lower than (E)-isomer |

| Polarity | Polar | Expected to be slightly more polar |

Spectroscopic Data

NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers. The chemical shift of the aldehydic proton and the vinyl proton are particularly informative.

¹H NMR:

-

(E)-Isomer: The aldehydic proton is expected to appear downfield (around 9-10 ppm). The vinyl proton will also be in the olefinic region.

-

(Z)-Isomer (Predicted): Due to the proximity of the ethyl group to the aldehydic proton in the (Z) configuration, the aldehydic proton may experience a slight upfield shift compared to the (E)-isomer.

¹³C NMR:

-

(E)-Isomer: The carbonyl carbon will have a characteristic chemical shift in the range of 190-200 ppm. The olefinic carbons will also be in their expected regions.

-

(Z)-Isomer (Predicted): The chemical shifts of the carbons in the (Z)-isomer are expected to be similar to the (E)-isomer, but subtle differences, particularly for the carbons of the double bond and the ethyl group, are anticipated due to steric interactions.[8]

| ¹H NMR Chemical Shifts (ppm) - (E)-Isomer | ¹³C NMR Chemical Shifts (ppm) - (E)-Isomer |

| Aldehydic H: ~9.38 | Carbonyl C: ~195.4 |

| Vinylic H: ~6.35 | C2: ~143.9 |

| Ethyl CH₂: ~2.45 | C3: ~153.2 |

| Ethyl CH₃: ~1.15 | Ethyl CH₂: ~19.9 |

| Methyl H: ~1.95 | Ethyl CH₃: ~12.9 |

| Methyl C: ~14.2 | |

| (Data sourced from PubChem CID 5362897)[6] |

The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the C=O stretch of the conjugated aldehyde, typically in the range of 1680-1700 cm⁻¹. A C=C stretching absorption will also be present around 1640 cm⁻¹.

The electron ionization mass spectra of the (E) and (Z) isomers are expected to be very similar, showing a molecular ion peak at m/z 98 and characteristic fragmentation patterns.[6]

Biological Relevance and Reactivity

As an α,β-unsaturated aldehyde, this compound is an electrophilic species and can act as a Michael acceptor. This reactivity is the basis for its potential biological activity and toxicity.

Michael Addition with Glutathione

Glutathione (GSH), a major intracellular antioxidant, can react with this compound via a Michael-type addition. The thiol group of GSH attacks the β-carbon of the unsaturated aldehyde, leading to the formation of a GSH conjugate. This reaction can deplete cellular GSH levels, leading to oxidative stress.

Interaction with the Nrf2-Keap1 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Keap1 contains reactive cysteine residues that can be modified by electrophiles like α,β-unsaturated aldehydes.

Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Covalent modification of Keap1 by this compound can lead to a conformational change that prevents Nrf2 degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes.

Analytical Methodologies

Experimental Protocol: GC-MS Analysis

Materials:

-

Sample containing this compound isomers

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatizing agent

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Derivatization: A solution of the sample in a suitable solvent is treated with a solution of PFBHA. The reaction is allowed to proceed to form the PFBHA-oxime derivatives.

-

Extraction: The derivatives are extracted with hexane.

-

Drying: The organic extract is dried over anhydrous sodium sulfate.

-

GC-MS Analysis: The sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used to separate the isomers and other components. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Detection: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for PFBHA derivatives.

-

Conclusion

The stereoisomers of this compound, (E) and (Z), represent an important class of α,β-unsaturated aldehydes with distinct chemical and potential biological properties. While the (E)-isomer is more commonly studied and characterized, understanding the properties and reactivity of the (Z)-isomer is crucial for a complete toxicological and pharmacological assessment. The methodologies for synthesis, separation, and analysis provided in this guide offer a framework for further investigation into these compounds. Their reactivity as Michael acceptors and their ability to modulate cellular signaling pathways such as the Nrf2-Keap1 system highlight their significance in the fields of drug development and toxicology. Further research is warranted to fully elucidate the specific biological activities of each stereoisomer.

References

- 1. Write structure formulae and names of four possible aldol condensation products form propanal and butanal. In each case. Indicate which aldehyde acts as nucleophile and which as electrophile. [allen.in]

- 2. m.youtube.com [m.youtube.com]

- 3. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 19780-25-7 [thegoodscentscompany.com]

- 8. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility and Stability of 2-Ethyl-2-butenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 2-Ethyl-2-butenal (CAS No: 19780-25-7), an α,β-unsaturated aldehyde. Due to the limited availability of specific experimental data for this compound, this guide synthesizes available information, draws inferences from the chemistry of structurally related compounds, and provides detailed experimental protocols for researchers to determine these properties.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that influences the bioavailability, formulation, and in vitro testing of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution.

Stability refers to the ability of a chemical compound to resist chemical change or decomposition under various environmental conditions, including exposure to light, heat, air (oxygen), humidity, and interaction with other chemicals. Understanding the stability profile of a compound is essential for ensuring its quality, safety, and efficacy throughout its lifecycle.

Solubility of this compound

Data Presentation: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Source |

| Water | ~ 4710 mg/L (Estimated) | 25 | [1][2][3] |

| Ethanol | Data Not Available | - | - |

| Methanol | Data Not Available | - | - |

| Acetone | Data Not Available | - | - |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | - | - |

Based on the principle of "like dissolves like," it is anticipated that this compound, a moderately polar organic molecule, will exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and DMSO. However, experimental verification is required to establish quantitative values.

Stability of this compound

This compound is described as being stable under proper storage conditions.[4][5] However, as an α,β-unsaturated aldehyde, it possesses reactive functional groups that make it susceptible to certain degradation pathways.

Key Stability Considerations:

-

Air Sensitivity: The compound is noted to be air-sensitive, suggesting a susceptibility to oxidation.[4] Proper handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

-

Incompatibility with Oxidizing Agents: Contact with oxidizing agents should be avoided to prevent potential vigorous reactions and degradation.[4]

-

Conditions to Avoid: Exposure to sparks, open flames, and static discharge should be prevented due to its flammable nature.[4]

-

Hazardous Decomposition: When heated to decomposition, it may emit carbon monoxide and carbon dioxide.[4]

Potential Degradation Pathways:

The primary degradation pathway for α,β-unsaturated aldehydes like this compound is likely oxidation. The aldehyde functional group can be oxidized to a carboxylic acid, forming 2-ethyl-2-butenoic acid. The conjugated double bond is also susceptible to oxidation, potentially leading to the formation of epoxides or cleavage products. Furthermore, α,β-unsaturated carbonyl compounds can undergo Michael addition reactions with nucleophiles.

Experimental Protocols

Detailed experimental protocols are provided below for determining the solubility and stability of this compound.

Protocol 1: Determination of Qualitative and Quantitative Solubility

Objective: To determine the approximate solubility of this compound in various solvents and to quantify it.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Glass vials with screw caps

-

Vortex mixer

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)

Methodology:

Part A: Qualitative Solubility Determination

-

Add approximately 10 mg of this compound to a series of vials.

-

To each vial, add 1 mL of a different solvent.

-

Cap the vials and vortex for 2 minutes.

-

Visually inspect for the complete dissolution of the compound. If it dissolves, it is considered "soluble" at >10 mg/mL. If not, it is "sparingly soluble" or "insoluble."

Part B: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

-

Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate vials.

-

Seal the vials and place them on a shaker in a constant temperature bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or GC method against a standard calibration curve.

-

Calculate the original solubility in mg/mL or mol/L.

Protocol 2: Stability-Indicating Assay

Objective: To develop and validate a stability-indicating analytical method to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC or GC system with a mass spectrometer (MS) detector for peak purity analysis

-

Forced degradation equipment (e.g., oven, UV light chamber)

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

Methodology:

1. Method Development:

-

Develop a chromatographic method (HPLC or GC) capable of separating this compound from its potential degradation products. A C18 column is often suitable for HPLC, while a capillary column like a DB-5ms is common for GC.

-

Optimize mobile phase/carrier gas flow, gradient/temperature program, and detector settings to achieve good peak shape and resolution.

2. Forced Degradation Studies:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to various stress conditions:

-

Acidic: Add 0.1 M HCl and heat at 60-80 °C.

-

Basic: Add 0.1 M NaOH and keep at room temperature.

-

Oxidative: Add 3% H₂O₂ and keep at room temperature.

-

Thermal: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

-

Photolytic: Expose a solution to UV light.

-

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

3. Method Validation:

-

Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector for HPLC or a mass spectrometer for both HPLC and GC is crucial.

-

Linearity, Accuracy, and Precision: Validate the method for these parameters according to ICH guidelines.

4. Stability Assessment:

-

Analyze the samples from the forced degradation studies to determine the percentage of this compound remaining at each time point.

-

Identify the major degradation products by techniques such as LC-MS or GC-MS.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Factors influencing the stability of this compound.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Ethyl-2-butenal Formation

Introduction

2-Ethyl-2-butenal, also known as 2-ethylcrotonaldehyde, is a key intermediate in the chemical industry, most notably in the production of 2-ethylhexanol, a precursor for manufacturing plasticizers, lubricants, and other industrial chemicals.[1][2] The formation of this compound is achieved through the self-condensation of n-butanal (n-butyraldehyde). This reaction is a classic example of an aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][3] Understanding the underlying mechanism, kinetics, and catalytic requirements is crucial for process optimization and the development of efficient and environmentally benign synthetic routes.[1] This guide provides a detailed examination of the reaction mechanism, supported by kinetic data, experimental methodologies, and process visualizations.

Core Reaction Mechanism: The Aldol Condensation of n-Butanal

The synthesis of this compound from n-butanal can be effectively catalyzed by either acids or bases.[4][5] The overall transformation involves two main stages: an initial aldol addition to form 2-ethyl-3-hydroxyhexanal, followed by a dehydration (or elimination) step to yield the final α,β-unsaturated aldehyde product.[3]

Base-Catalyzed Mechanism

In alkaline media, the reaction proceeds through the formation of a resonance-stabilized enolate ion.[3][4] This enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second, unreacted n-butanal molecule.

The step-by-step base-catalyzed mechanism is as follows:

-

Enolate Formation: A base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from a molecule of n-butanal to form a carbanion, which exists as a resonance-stabilized enolate. This step is generally reversible.[3][4]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second n-butanal molecule, forming a tetrahedral alkoxide intermediate.[3]

-

Protonation: The alkoxide intermediate is rapidly protonated by a protic solvent (like water) to yield the aldol addition product, 2-ethyl-3-hydroxyhexanal.[4]

-

Dehydration: The aldol product is subsequently dehydrated to form this compound. This elimination reaction is often facilitated by heat and occurs via an E1cB-like mechanism, where the α-hydrogen is removed to form another enolate, which then eliminates the β-hydroxyl group.[3]

Caption: Base-catalyzed mechanism for this compound formation.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophile in this case is a neutral enol tautomer.[5]

The step-by-step acid-catalyzed mechanism is as follows:

-

Carbonyl Protonation: An acid catalyst (H⁺) protonates the carbonyl oxygen of an n-butanal molecule, making it more susceptible to nucleophilic attack.

-

Enol Formation: A second molecule of n-butanal tautomerizes to its enol form. This equilibrium is catalyzed by the acid.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of the first molecule.

-

Deprotonation & Dehydration: The resulting intermediate is deprotonated, and subsequent elimination of a water molecule, facilitated by the acidic conditions, yields the final product, this compound.[5]

References

Potential Research Areas Involving 2-Ethyl-2-butenal: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-butenal is an α,β-unsaturated aldehyde with a chemical structure that suggests a high potential for biological activity. As an electrophilic species, it is capable of undergoing Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins and glutathione (B108866). This reactivity forms the basis for its potential modulation of key cellular signaling pathways involved in oxidative stress, inflammation, and cancer. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and potential areas of research for drug development. Detailed experimental protocols and data are presented to facilitate further investigation into its therapeutic potential.

Introduction

α,β-Unsaturated aldehydes are a class of reactive molecules that are of significant interest in medicinal chemistry and drug development. Their inherent electrophilicity allows them to act as covalent modifiers of specific protein targets, often leading to potent and durable pharmacological effects. This compound, a member of this class, presents a valuable scaffold for the design of novel therapeutic agents. Its structure, featuring a conjugated system, makes it a candidate for targeting cellular pathways regulated by redox-sensitive proteins. This document outlines the foundational knowledge required to explore the research potential of this compound and its derivatives.

Chemical and Physical Properties

This compound, also known as 2-ethylcrotonaldehyde, is a flammable liquid with the molecular formula C₆H₁₀O.[1] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [2] |

| CAS Number | 19780-25-7 | [2] |

| IUPAC Name | (2E)-2-ethylbut-2-enal | [1][2] |

| Synonyms | 2-Ethylcrotonaldehyde, this compound | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 136.5 °C at 760 mmHg (estimated) | [4] |

| Flash Point | 28.3 °C (estimated) | [4] |

| Solubility in Water | 4710 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 1.597 (estimated) | [4] |

Synthesis of this compound

This compound is typically synthesized via an aldol (B89426) condensation of n-butyraldehyde.[5] This reaction can be catalyzed by a base, such as sodium hydroxide (B78521).[6]

Logical Workflow for Synthesis

Caption: Aldol condensation workflow for this compound synthesis.

Experimental Protocol: Aldol Condensation of n-Butyraldehyde

Materials:

-

n-Butyraldehyde

-

Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)

-

Ethanol (95%)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine n-butyraldehyde and 95% ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous NaOH solution to the stirred mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for a specified period (e.g., 2-3 hours) to allow the condensation reaction to proceed.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Potential Research Areas and Biological Activities

As an α,β-unsaturated aldehyde, this compound is an electrophile that can react with biological nucleophiles via Michael addition. This reactivity is the basis for its potential to modulate various cellular processes and signaling pathways.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Electrophiles, including α,β-unsaturated aldehydes, are known to activate this pathway by covalently modifying cysteine residues on the Keap1 protein.[7] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Caption: Activation of the Keap1-Nrf2 pathway by this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Electrophilic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory signaling pathways such as NF-κB and STAT3.[8][9] A structurally related compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has demonstrated anti-arthritic effects by inhibiting the STAT3 pathway.[10] This suggests that this compound may also possess anti-inflammatory properties worthy of investigation.

Anticancer Potential

The modulation of cellular redox status and the induction of apoptosis are key strategies in cancer therapy. The ability of this compound to induce oxidative stress through glutathione depletion and to activate pro-apoptotic pathways could be explored for its anticancer potential. A derivative of 2-butenal has been shown to enhance TRAIL-induced apoptosis in ovarian cancer cells.[11]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which this compound exhibits cytotoxic effects on cultured cells.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[4]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.[12]

-

Add the solubilization solution to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Keap1-Nrf2 Pathway Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to activate the Nrf2 pathway.

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE)

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well plate.[2]

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Incubate for 16-24 hours.[2]

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control to determine the EC50 value for Nrf2 activation.

Glutathione Depletion Assay

This assay measures the reduction in intracellular glutathione (GSH) levels following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

GSH assay kit (e.g., based on DTNB or a luminescent method)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Plate cells and treat with this compound for a specified time.

-

Lyse the cells to release intracellular GSH.[13]

-

Perform the GSH assay according to the manufacturer's protocol. This typically involves a reaction that produces a colored or luminescent product proportional to the amount of GSH.[7][13]

-

Measure the signal using a microplate reader.

-

Calculate the GSH concentration and express it as a percentage of the control-treated cells.

Quantitative Data

| Parameter | Species | Value | Reference |

| Oral LD50 | Rat | 2600 µL/kg | [4] |

| Dermal LD50 | Rabbit | 500 µL/kg | [4] |

Further research is required to determine specific IC50 and EC50 values for this compound in various biological assays.

Conclusion

This compound is a reactive α,β-unsaturated aldehyde with significant potential for exploration in drug discovery and development. Its ability to covalently modify proteins suggests that it may be a valuable tool for targeting specific cellular pathways, particularly the Keap1-Nrf2 pathway, which is implicated in a host of diseases characterized by oxidative stress and inflammation. The experimental protocols and foundational data provided in this guide are intended to serve as a starting point for researchers to further investigate the therapeutic potential of this promising molecule. Future studies should focus on synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties for the development of novel therapeutics.

References

- 1. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 19780-25-7 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]

- 6. Growth Inhibitory Effect of (E)-2,4-bis(p-hydroxyphenyl)-2-Butenal Diacetate through Induction of Apoptotic Cell Death by Increasing DR3 Expression in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal enhanced TRAIL-induced apoptosis in ovarian cancer cells through downregulation of NF-κB/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Ethyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 2-Ethyl-2-butenal (CAS No. 19780-25-7). The information is compiled from safety data sheets, toxicological databases, and regulatory guidelines to assist researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

Chemical and Physical Properties

This compound, also known as 2-ethylcrotonaldehyde, is an α,β-unsaturated aldehyde. Its chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19780-25-7 | [1] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 136.5 °C at 760 mmHg | [1] |

| Flash Point | 28.3 °C | [1] |

| Vapor Pressure | 7.34 mmHg at 25 °C | [1] |

| Synonyms | 2-Ethylcrotonaldehyde, (E)-2-ethylbut-2-enal | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and toxicity.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity (Oral) | 5 | H303: May be harmful if swallowed |

Data compiled from various Safety Data Sheets.[1][3]

Hazard Pictograms:

-

Flame (Flammable)

-

Skull and Crossbones (Acute Toxicity - Dermal)

-

Exclamation Mark (Skin and Eye Irritation)

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety in a laboratory or industrial setting.

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] A face shield may be required for splash hazards.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dark, and well-ventilated place.[1]

-

Store locked up.[1]

-

Store under an inert gas to prevent oxidation.[1]

-

Keep away from incompatible materials such as oxidizing agents.[1]

Emergency and First Aid Procedures

In case of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Fire-Fighting Measures:

-

Use dry chemical, foam, or carbon dioxide to extinguish a fire.[1]

-

Water may be ineffective and could spread the fire.[1]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Toxicological Information

The toxicity of this compound is primarily attributed to its reactive α,β-unsaturated aldehyde functionality.

Acute Toxicity

Quantitative data for acute toxicity are summarized in the table below.

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 2600 µL/kg | [5] |

| LD₅₀ | Rabbit | Dermal | 500 µL/kg | [5] |

Skin and Eye Irritation

Sensitization

Data on the skin sensitization potential of this compound, for instance from a Local Lymph Node Assay (LLNA), are not available in the reviewed literature. However, α,β-unsaturated aldehydes as a class are known to have sensitizing properties due to their ability to react with skin proteins.

Mutagenicity and Genotoxicity

Information regarding the mutagenicity of this compound is limited. A study on the related compound, 2-ethyl-2-hexenal, showed no mutagenic activity in an Ames test with Salmonella typhimurium strains TA97, TA98, TA100, and TA1535, with or without metabolic activation.[6] It is important to note that other α,β-unsaturated aldehydes, such as crotonaldehyde, have shown mutagenic potential in some test systems.[7]

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. The International Agency for Research on Cancer (IARC) has classified the related compound, crotonaldehyde, as Group 3: Not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans and animals.[7]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound were found in the reviewed literature.

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) from OSHA, Threshold Limit Values (TLV) from ACGIH, or Recommended Exposure Limits (REL) from NIOSH, have been established for this compound. For the structurally related compound, crotonaldehyde, OSHA has set a PEL-TWA of 2 ppm (6 mg/m³).[2]

Experimental Protocols

Detailed experimental protocols for toxicity studies specific to this compound are not publicly available. However, standard methodologies for such tests are well-established by organizations like the Organisation for Economic Co-operation and Development (OECD). The following provides an overview of the principles of these standard protocols.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity is typically determined by administering a single dose of the substance to fasted animals (usually rats) via gavage.[8] Several dose groups are used with a set number of animals per group.[8] The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[8] The LD₅₀, the dose estimated to be lethal to 50% of the animals, is then calculated.[8]

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This in vitro test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[9][10] The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[9][10] If the substance is a mutagen, it will cause the bacteria to revert to a prototrophic state, allowing them to grow on a minimal medium agar (B569324) plate.[9][10] The number of revertant colonies is counted and compared to a control.[9]

Metabolism and Mechanism of Toxicity

As an α,β-unsaturated aldehyde, the toxicity of this compound is largely driven by the electrophilic nature of its carbon-carbon double bond and carbonyl group.

Predicted Metabolic Pathways

While specific metabolic studies for this compound are scarce, the metabolism of similar α,β-unsaturated aldehydes, such as crotonaldehyde, is well-documented and can serve as a predictive model. The primary metabolic pathways are expected to be:

-

Glutathione (B108866) (GSH) Conjugation: This is a major detoxification pathway where the nucleophilic thiol group of glutathione attacks the β-carbon of the unsaturated aldehyde in a Michael addition reaction. This can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate can be further metabolized and excreted.[11]

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs).

-

Reduction: The aldehyde group can be reduced to an alcohol by alcohol dehydrogenases or other reductases.

Mechanism of Toxicity

The primary mechanism of toxicity for α,β-unsaturated aldehydes is their high reactivity as soft electrophiles. They readily form covalent adducts with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione.[12] This can lead to:

-

Depletion of Cellular Glutathione: Reaction with GSH depletes the cell's primary defense against oxidative stress, making it more susceptible to damage from reactive oxygen species (ROS).

-

Enzyme Inactivation: Adduct formation with cysteine residues in the active sites of enzymes can lead to their inactivation, disrupting critical cellular processes.

-